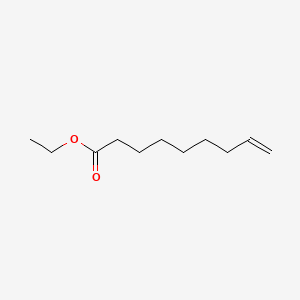

Ethyl 8-nonenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl non-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSSRQZGHXOQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188688 | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35194-39-9 | |

| Record name | Ethyl 8-nonenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Ethyl 8-nonenoate

An In-depth Technical Guide to the Physical Properties of Ethyl 8-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 35194-39-9) is an unsaturated fatty acid ester. As a derivative of 8-nonenoic acid, it possesses a terminal double bond, which provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis. Its ester functional group and aliphatic chain dictate its physical properties, influencing its behavior as a solvent, reagent, and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. Understanding the precise physical properties of this compound is a critical prerequisite for its effective application in research and development, ensuring predictable reaction kinetics, proper handling, and consistent process scale-up.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in available technical data. It is designed to equip researchers and professionals in chemistry and drug development with the foundational knowledge required for its use.

Chemical Identity and Molecular Structure

A clear definition of a compound's structure and its unique identifiers is the cornerstone of any scientific investigation. These identifiers ensure unambiguous communication and accurate information retrieval from databases and literature.

Molecular Identifiers

-

IUPAC Name: ethyl non-8-enoate[1]

-

Molecular Weight: 184.27 g/mol (Computed)[1], 184.28 g/mol [2]

-

InChI Key: SOSSRQZGHXOQQE-UHFFFAOYSA-N[1]

Molecular Structure Visualization

The structure of this compound consists of an eleven-carbon backbone. An ethyl ester group is located at one terminus (C1), while a vinyl group (a terminal double bond) is at the other end (C8-C9). This bifunctional nature—an ester and an alkene—is key to its chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are essential for designing experiments, developing purification strategies, and ensuring safe handling. The data presented here are compiled from various chemical databases and supplier technical sheets.

| Property | Value | Comments & Significance | Source(s) |

| Appearance | Colorless to Light Yellow Oil | The appearance indicates a relatively pure liquid compound under standard conditions. Color may depend on purity. | |

| Boiling Point | 230.8 °C at 760 mmHg | The high boiling point is expected for a molecule of this molecular weight and indicates low volatility. | [3] |

| 72 °C at 2 Torr | The significant drop in boiling point under vacuum is crucial for purification via vacuum distillation to avoid thermal decomposition. | [4] | |

| Density | 0.883 g/cm³ (Predicted) | Being less dense than water, it will form the upper layer in an immiscible mixture. | [3] |

| Refractive Index | 1.435 (at 20°C) | This value is a useful parameter for rapid purity assessment using refractometry. | [3] |

| Flash Point | 90.6 °C | This is the lowest temperature at which vapors can ignite. It indicates moderate flammability and dictates storage requirements. | [3] |

| Vapor Pressure | 0.0647 mmHg at 25°C | The low vapor pressure confirms its low volatility at room temperature. | [3] |

| XLogP3-AA | 3.5 | This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a long, nonpolar hydrocarbon chain and a polar ester group. While specific experimental solubility data is not widely published, a reliable profile can be inferred from its structure and the "like dissolves like" principle.

-

Water: Expected to have very low solubility in water due to the dominant nonpolar C9 alkyl chain.

-

Organic Solvents: High solubility is expected in a wide range of common organic solvents, including:

-

Alcohols (e.g., ethanol, methanol)

-

Ethers (e.g., diethyl ether, THF)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Hydrocarbons (e.g., hexanes, toluene)

-

Esters (e.g., ethyl acetate)

-

The choice of solvent in a reaction or purification process is critical. For instance, in a reaction where water is a byproduct, using a solvent immiscible with water (like toluene) would allow for its removal via a Dean-Stark apparatus, driving the reaction to completion.

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Data for this compound is available in public databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the terminal alkene protons (around 4.9-5.8 ppm), the methylene protons adjacent to the ester oxygen (a quartet around 4.1 ppm), and the triplet from the ethyl group's methyl protons (around 1.2 ppm). The overlapping signals of the aliphatic chain would appear as a complex multiplet in the 1.3-2.3 ppm region.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.[1] Key signals would include the carbonyl carbon of the ester (around 173 ppm), the carbons of the double bond (around 114 and 139 ppm), and the carbons of the ethoxy group (around 60 and 14 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, the most prominent peaks would be a strong C=O stretch from the ester at approximately 1735 cm⁻¹, C-O stretches between 1100-1300 cm⁻¹, and C=C stretch and =C-H bend from the terminal alkene group around 1640 cm⁻¹ and 910-990 cm⁻¹, respectively.

-

Mass Spectrometry (MS): GC-MS data is available for this compound.[1] Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 184. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage along the alkyl chain.

Standard Measurement Methodologies

The physical properties listed above are determined by well-established experimental protocols. The trustworthiness of these values relies on adherence to these standardized methods.

Caption: Standard experimental workflows for determining boiling point and refractive index.

The causality behind these choices is rooted in achieving reproducibility and accuracy. For example, boiling point is pressure-dependent; therefore, reporting the pressure (e.g., 760 mmHg for atmospheric or 2 Torr for vacuum) is non-negotiable for the data to be meaningful.[3][4] Similarly, refractive index is temperature-dependent, necessitating a controlled temperature (typically 20°C) for the measurement to be a reliable standard.[3]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: Warning[2]

-

Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Advised to avoid breathing mist/vapors/spray (P261) and to use appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[2]

Conclusion

This compound is an aliphatic ester with well-defined physical properties that align with its molecular structure. Its high boiling point, low volatility, and lipophilic nature are key characteristics that govern its application in organic synthesis. The presence of a terminal double bond adds a versatile reactive handle, distinguishing it from its saturated analog, ethyl nonanoate. The comprehensive data presented in this guide, from structural identifiers to spectroscopic and safety information, provides a solid foundation for scientists and researchers to confidently incorporate this compound into their work.

References

-

The Good Scents Company. (n.d.). ethyl nonanoate, 123-29-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37085, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31251, Ethyl Nonanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554043, Mthis compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428935, Ethyl 8-methylnonanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-2-nonenoate, 14952-06-8. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 8-Nonenoic acid ethyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 8-nonenoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-nonenoate is a valuable bifunctional organic compound, categorized as an unsaturated fatty acid ester. It possesses two key reactive sites: a terminal alkene and an ethyl ester group. This unique combination makes it a versatile building block in organic synthesis, enabling the introduction of a nine-carbon chain into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, and safety protocols, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. This compound's structure is characterized by a nine-carbon chain, with a double bond at the C8-C9 position (the terminal end) and an ethyl ester functional group at the C1 position.

-

IUPAC Name: ethyl non-8-enoate[3]

Molecular Identifiers:

-

SMILES: CCOC(=O)CCCCCCC=C[3]

-

InChI: InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3[2][3]

-

InChIKey: SOSSRQZGHXOQQE-UHFFFAOYSA-N[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 184.28 g/mol | [1][3] |

| Density | 0.883 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 230.8 °C at 760 mmHg | [2] |

| 72 °C at 2 Torr | [1] | |

| Flash Point | 90.6 °C | [2] |

| Refractive Index | 1.435 | [2] |

| Storage | 2-8°C, Sealed in a dry environment | [4] |

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The causality behind expected signals is rooted in the molecule's distinct functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the terminal alkene (δ ≈ 4.9-5.8 ppm, complex multiplet) and the ethyl ester group (a quartet at δ ≈ 4.1 ppm for the -OCH₂- and a triplet at δ ≈ 1.2 ppm for the -CH₃). The long methylene chain would appear as a series of multiplets in the δ ≈ 1.3-2.3 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by the ester carbonyl carbon (C=O) at δ ≈ 173 ppm. The alkene carbons (=CH₂ and -CH=) will appear around δ ≈ 114 ppm and δ ≈ 139 ppm, respectively. The carbon of the ethoxy group (-OCH₂) will be found near δ ≈ 60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the two key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ corresponds to the C=O stretch of the ester. The terminal alkene gives rise to a C=C stretch around 1640 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 184. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and characteristic cleavages along the aliphatic chain.

Caption: Workflow for Spectroscopic Structural Confirmation.

Synthesis Methodology: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 8-nonenoic acid, with ethanol in the presence of a strong acid catalyst. This protocol is a self-validating system as the reaction equilibrium can be driven towards the product by removing water or using an excess of one reactant.

Experimental Protocol: General Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-nonenoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 5-10 eq) to act as both reactant and solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 1-5 mol%).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: General Synthesis Flowchart via Fischer Esterification.

Applications in Research and Drug Development

The true value of this compound for scientists lies in its dual functionality, which provides two distinct points for chemical modification.

-

Building Block in Organic Synthesis: The terminal alkene is amenable to a wide range of transformations, including hydrogenation, epoxidation, hydroboration-oxidation, and metathesis reactions. The ester group can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones. This makes it an ideal starting material for creating complex molecules with long aliphatic chains, such as pheromones, signaling lipids, or specialized polymers.

-

Intermediate in Drug Development: In drug development, long lipophilic chains are often used to modulate a drug candidate's pharmacokinetic properties, such as cell membrane permeability and plasma protein binding. This compound can serve as a versatile linker or side-chain precursor. For example, the alkene can be functionalized to attach to a pharmacophore, while the ester can be modified to tune solubility or serve as a pro-drug moiety that is cleaved in vivo. Its structure is a foundational component for creating derivatives with tailored properties for drug discovery pipelines.[5]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste according to local, state, and federal regulations.

Conclusion

This compound is a chemical of significant utility for the research and pharmaceutical communities. Its well-defined structure, predictable reactivity at its ester and terminal alkene functionalities, and established synthesis routes make it a reliable and versatile building block. A thorough understanding of its properties, spectroscopic characteristics, and safety requirements, as detailed in this guide, enables scientists to effectively leverage this molecule for the synthesis of novel compounds and the development of next-generation therapeutics.

References

-

8-Nonenoic acid ethyl ester - ChemBK. [Link]

-

Safety Data Sheet - Elan Chemical. [Link]

-

ethyl nonanoate, 123-29-5 - The Good Scents Company. [Link]

-

This compound | C11H20O2 | CID 37085 - PubChem, NIH. [Link]

-

Mthis compound | C10H18O2 | CID 554043 - PubChem, NIH. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - YouTube. [Link]

-

Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Spectroscopic data for Ethyl 8-nonenoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-nonenoate

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 35194-39-9), a valuable aliphatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the molecular identity and purity of this compound. Our approach integrates foundational spectroscopic principles with practical, field-proven insights to ensure both technical accuracy and experimental relevance.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[1] Its structure features a nine-carbon chain with a terminal alkene (vinyl group) and an ethyl ester functional group at the opposite end. This bifunctional nature makes it a useful building block in organic synthesis, particularly in the production of polymers, flavors, and fragrances. Accurate spectroscopic characterization is paramount for verifying its structure and purity before use in sensitive applications.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The key functional groups—the ethyl ester and the terminal double bond—give rise to distinct and predictable signals in each spectroscopic method.

Caption: Molecular Structure of this compound with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation relies on chemical shift (δ), integration, and spin-spin splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H¹¹ (CH₂=) | ~4.92-5.05 | m | 2H | - | Vinylic protons, deshielded by the π-system. |

| H¹⁰ (-CH=) | ~5.75-5.85 | m | 1H | - | Vinylic proton, deshielded by the π-system and adjacent carbons. |

| H³ (-O-CH₂-) | ~4.12 | q | 2H | ~7.1 | Protons on carbon adjacent to the electronegative ester oxygen. |

| H⁵ (-CH₂-C=O) | ~2.28 | t | 2H | ~7.5 | Alpha-protons adjacent to the carbonyl group, deshielded. |

| H⁹ (-CH₂-C=C) | ~2.04 | q | 2H | ~7.0 | Allylic protons, deshielded by the adjacent double bond. |

| H² (-CH₃) | ~1.25 | t | 3H | ~7.1 | Protons of the ethyl group's methyl. |

| H⁶, H⁷, H⁸ (-CH₂-) | ~1.28-1.65 | m | 6H | - | Aliphatic chain protons, complex overlapping signals. |

Expertise & Experience: The causality behind these chemical shifts is rooted in the electronic environment of the protons. The vinyl protons (H¹⁰, H¹¹) are significantly downfield due to the anisotropic effect of the double bond's π-electron cloud. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are the classic signature of an ethyl ester group.[2] The splitting pattern follows the n+1 rule; for instance, the -O-CH₂- protons are split into a quartet by the three neighboring protons of the methyl group (3+1=4).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C⁴ (C=O) | ~173.8 | Carbonyl carbon, highly deshielded by the two adjacent oxygen atoms. |

| C¹⁰ (-CH=) | ~139.1 | Vinylic carbon, deshielded by the double bond. |

| C¹¹ (CH₂=) | ~114.2 | Terminal vinylic carbon. |

| C³ (-O-CH₂-) | ~60.1 | Carbon bonded to the electronegative ester oxygen. |

| C⁹ | ~33.8 | Allylic carbon. |

| C⁵ | ~34.4 | Carbon alpha to the carbonyl. |

| C⁶, C⁷, C⁸ | ~24.9 - 29.1 | Aliphatic chain carbons. |

| C² (-CH₃) | ~14.3 | Ethyl group's methyl carbon. |

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups.[3][4] For instance, the carbonyl carbon of an ester typically appears around 170-175 ppm, and the carbons of an ethyl group (-OCH₂CH₃) are reliably found around 60 ppm and 14 ppm, respectively. The presence of nine distinct signals (some may overlap in the aliphatic region) would confirm the carbon backbone of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3077 | C-H Stretch | =C-H (Vinyl) | Confirms the presence of the alkene group. |

| ~2927, ~2855 | C-H Stretch | -C-H (Aliphatic) | Indicates the long hydrocarbon chain. |

| ~1738 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl.[5] |

| ~1641 | C=C Stretch | Alkene | Confirms the presence of the carbon-carbon double bond. |

| ~1170 | C-O Stretch | Ester | Strong absorption indicating the ester linkage. |

| ~995, ~910 | C-H Bend | =C-H (Vinyl) | Out-of-plane bending vibrations confirm the terminal alkene. |

Authoritative Grounding: The strong absorption at ~1738 cm⁻¹ is a definitive marker for the ester carbonyl group. The combination of the C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1641 cm⁻¹ provides conclusive evidence for the unsaturated vinyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common method.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular weight of the compound [C₁₁H₂₀O₂]⁺.[1]

-

Key Fragmentation: The fragmentation pattern is crucial for structural confirmation. The NIST Mass Spectrometry Data Center reports major peaks for this compound at m/z = 88, 55, and 41.[1]

-

m/z = 88: This is a very common and diagnostically significant fragment for ethyl esters. It arises from a McLafferty rearrangement, a characteristic fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain.

-

m/z = 55: This fragment likely corresponds to the [C₄H₇]⁺ ion, a stable allylic carbocation formed from the cleavage of the hydrocarbon chain.

-

m/z = 41: This fragment corresponds to the [C₃H₅]⁺ (allyl) cation, a common fragment in molecules with double bonds.

-

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 15-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters, including a spectral width of 0-12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and accumulate 16-32 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use a spectral width of 0-220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates, creating a thin liquid film.

-

Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. First, acquire a background spectrum of the empty, clean salt plates. Then, place the sample plates in the beam path and record the spectrum. The typical range is 4000-600 cm⁻¹. Average 16 to 32 scans to improve data quality.[7]

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition: Inject a 1 µL aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation from any impurities.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Caption: General workflow for the spectroscopic characterization of a compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Nonanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-methylnonanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Nonenoic acid, 2,7-bis(methylene)-, ethyl ester. Wiley Science Solutions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Nonanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (E)-8-methylnon-6-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Ethyl 8-methyl-8-nonenoate. Retrieved from [Link]

-

NIST. (n.d.). Nonanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl nonanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation. Retrieved from [Link]

-

University of Regensburg. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-2-nonenoate. Retrieved from [Link]

-

ATB. (n.d.). Ethyl-methylcarbonat. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]

Sources

- 1. This compound | C11H20O2 | CID 37085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Ethyl 8-nonenoate in common organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 8-nonenoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a valuable ester in various research and industrial applications. In the absence of extensive published quantitative data, this document synthesizes information from structurally similar compounds, theoretical solubility models, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. The guide covers the fundamental principles of solubility, predicted solubility in a range of common organic solvents, and a detailed, self-validating experimental workflow for determining precise solubility parameters in the laboratory.

Introduction: Understanding this compound

This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid ester with a molecular weight of 184.28 g/mol .[1][2] It presents as a colorless to light yellow oil and its structure, comprising a nine-carbon chain with a terminal double bond and an ethyl ester group, dictates its physicochemical properties and solubility behavior.[1] A thorough understanding of its solubility is critical for a multitude of applications, including its use as a synthesis intermediate, a component in formulations, and in various biochemical assays. The choice of solvent is paramount for ensuring reaction efficiency, product purity, and formulation stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Appearance | Colorless to Light Yellow Oil | [1] |

| Boiling Point | 230.8°C at 760 mmHg | [3] |

| Density | 0.883 g/cm³ | [3] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the nature of intermolecular forces. For a substance to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

This compound's structure provides key insights into its expected solubility:

-

Ester Group (-COO-): This functional group imparts a degree of polarity to the molecule, allowing for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.

-

Long Alkyl Chain (C9): The nine-carbon chain is nonpolar and will primarily interact through van der Waals dispersion forces. This substantial nonpolar character is a dominant feature of the molecule.

-

Terminal Alkene (C=C): The double bond offers a site for potential π-π interactions, although this is a weaker force.

Given this structure, this compound is anticipated to be readily soluble in nonpolar and moderately polar aprotic solvents, where dispersion forces and dipole-dipole interactions can be maximized. Its solubility in highly polar, protic solvents like water is expected to be very low due to the energetic cost of disrupting the strong hydrogen-bonding network of water.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., that are close to each other in Hansen space) are likely to be miscible.

-

δD: ~16-17 MPa⁰.⁵

-

δP: ~3-5 MPa⁰.⁵

-

δH: ~4-6 MPa⁰.⁵

The "Hansen distance" (Ra) between the solute (this compound) and a solvent can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility of this compound

Based on the theoretical principles and by analogy with structurally similar long-chain esters like ethyl oleate and ethyl linoleate, which are miscible with most organic solvents, the expected solubility of this compound is summarized below.[4][5][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions with the alkyl chain. |

| Toluene | Nonpolar (Aromatic) | High | Strong van der Waals and potential weak π-π interactions. |

| Dichloromethane | Polar Aprotic | High | Favorable dipole-dipole and dispersion interactions. |

| Ethyl Acetate | Polar Aprotic | High | "Like dissolves like" principle; both are ethyl esters. |

| Acetone | Polar Aprotic | High | Favorable dipole-dipole interactions with the ester group. |

| Ethanol | Polar Protic | Moderate to High | The ethyl group of ethanol is compatible with the solute, but the hydrogen bonding of ethanol may be slightly disrupted. |

| Methanol | Polar Protic | Moderate | Higher polarity and stronger hydrogen bonding network compared to ethanol may slightly reduce solubility. |

| Water | Polar Protic | Very Low/Insoluble | The large nonpolar alkyl chain cannot overcome the strong hydrogen bonding of water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity of DMSO may not be perfectly matched with the largely nonpolar solute. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This protocol is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV/Vis Detector (HPLC-UV/Vis)

-

Syringe filters (PTFE, 0.22 µm)

Step-by-Step Methodology

-

Preparation of Solvent: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. This extended time ensures that true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle. For finer suspensions, centrifugation may be required.

-

Sample Extraction: Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved solute at the bottom of the vial.

-

Filtration (Optional but Recommended): To ensure no microscopic undissolved particles are transferred, filter the extracted supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV/Vis method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis) x (Dilution factor) x 100

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive understanding can be formulated based on its molecular structure and by analogy to similar long-chain fatty acid esters. It is expected to exhibit high solubility in a wide range of common nonpolar and polar aprotic organic solvents, with limited solubility in highly polar, protic solvents such as water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and self-validating method to generate this critical data. This synthesis of theoretical prediction and practical methodology provides a comprehensive resource for scientists and researchers working with this compound.

References

-

Consolidated Chemical. (n.d.). Ethyl Oleate | High-Purity Solvent and Carrier Oil. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Ethyl Linoleate. Retrieved from [Link]

- Handbook of Pharmaceutical Excipients. (n.d.). Ethyl Oleate.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

Sources

- 1. This compound | 35194-39-9 [sigmaaldrich.com]

- 2. This compound | C11H20O2 | CID 37085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl non-8-enoate | 35194-39-9 [chemnet.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. Ethyl Nonanoate | C11H22O2 | CID 31251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

Ethyl 8-nonenoate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract

Ethyl 8-nonenoate, a long-chain unsaturated ester, is emerging as a highly versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a terminal alkene and an ester moiety, opens a gateway to a diverse array of chemical transformations and applications. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, targeting researchers, scientists, and professionals in drug development and specialty chemical industries. We will delve into its utility as a precursor for insect pheromones, a monomer for novel polymers, a substrate in powerful metathesis reactions, and a potential ingredient in the fragrance industry. This guide will not only outline synthetic possibilities but also provide detailed experimental protocols and mechanistic insights to empower chemists in leveraging the full potential of this remarkable molecule.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the realm of organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense strategic value.[1][2][3][4] this compound (C11H20O2) is a prime example of such a scaffold.[5] Its structure, a nine-carbon chain with a terminal double bond and a terminal ethyl ester, allows for selective manipulation at either end of the molecule, making it an ideal starting material for the synthesis of complex targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35194-39-9 | [5] |

| Molecular Formula | C11H20O2 | [5] |

| Molecular Weight | 184.28 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 72 °C at 2 Torr |

The terminal alkene is amenable to a wide range of transformations, including oxidation, reduction, epoxidation, hydroboration, and metathesis. The ester group, on the other hand, can be hydrolyzed, reduced, or transesterified, providing another handle for molecular elaboration. This guide will explore how these functionalities can be harnessed to create high-value molecules.

Synthesis of this compound

The most straightforward synthesis of this compound involves the esterification of its corresponding carboxylic acid, 8-nonenoic acid.[6][7][8]

Synthesis of 8-Nonenoic Acid

8-Nonenoic acid can be prepared through various methods, with one common route being the oxidative cleavage of oleic acid. A more targeted laboratory-scale synthesis can be achieved through the alkylation of a suitable carboxylate precursor.

Fischer Esterification of 8-Nonenoic Acid

The final step is a classic Fischer esterification, where 8-nonenoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound

-

To a round-bottom flask, add 8-nonenoic acid (1 equivalent).

-

Add absolute ethanol (10-20 equivalents) as the solvent and reactant.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Purification can be achieved by vacuum distillation to afford the final product.

Application in the Synthesis of Insect Pheromones

One of the most compelling applications of this compound is as a precursor for the synthesis of insect sex pheromones. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes. The bifunctionality of this compound makes it an ideal starting material for constructing these molecules. A key transformation is the oxidative cleavage of the terminal double bond to an aldehyde, which can then undergo a Wittig reaction to introduce a new carbon-carbon double bond with specific stereochemistry.[9][10]

Conversion to a Key Aldehyde Intermediate

The terminal alkene of this compound can be selectively cleaved to an aldehyde using ozonolysis with a reductive workup.[11][12][13][14] This transformation yields ethyl 8-oxooctanoate, a crucial intermediate.

Experimental Protocol: Ozonolysis of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C in a dry ice/acetone bath. [13]

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material. [13]

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to the cold solution and allow it to warm to room temperature slowly. This step quenches the ozonide and reduces it to the desired aldehyde.[14]

-

After the reaction is complete, the mixture is worked up by washing with water and brine.

-

The organic layer is dried and concentrated to give the crude ethyl 8-oxooctanoate, which can be purified by column chromatography.

Wittig Reaction for Pheromone Synthesis

The resulting aldehyde, ethyl 8-oxooctanoate, can then be subjected to a Wittig reaction to introduce the desired carbon chain and stereochemistry of the double bond.[10][15][16] For example, the synthesis of (Z)-9-tetradecen-1-yl acetate, a pheromone of the fall armyworm, can be achieved using an appropriate phosphonium ylide.

Experimental Protocol: Synthesis of (Z)-9-Tetradecen-1-yl Acetate

-

Preparation of the Wittig Reagent: Prepare the pentyltriphenylphosphonium bromide by reacting triphenylphosphine with 1-bromopentane. Treat the phosphonium salt with a strong base, such as sodium amide or n-butyllithium, in an appropriate solvent like THF to generate the ylide.

-

Wittig Reaction: Add the solution of ethyl 8-oxooctanoate to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to proceed, gradually warming to room temperature. This will form ethyl (Z)-9-tetradecenoate.

-

Reduction of the Ester: Reduce the ester functionality of ethyl (Z)-9-tetradecenoate to the corresponding alcohol, (Z)-9-tetradecen-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH4).

-

Acetylation: Acetylate the alcohol with acetic anhydride in the presence of a base like pyridine to yield the final product, (Z)-9-tetradecen-1-yl acetate.

Caption: Synthetic pathway to an insect pheromone from this compound.

Potential in Polymer Science

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polyesters. The terminal double bond can participate in addition polymerization, while the ester group can be involved in polycondensation reactions.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for the synthesis of unsaturated polymers.[17][18][19][20][21] this compound, being a molecule with a terminal alkene, can potentially undergo self-metathesis to form a long-chain unsaturated polyester with the elimination of ethylene. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

Caption: ADMET polymerization of this compound.

The resulting unsaturated polyester would have regularly spaced ester functionalities along its backbone, which could impart unique physical and chemical properties. The double bonds in the polymer backbone can be further functionalized, for example, through hydrogenation to create a saturated polyester or through cross-linking to form thermosetting materials.

Radical Polymerization

The terminal alkene of this compound can also potentially undergo radical polymerization, although this is generally less facile for unactivated terminal alkenes. The use of appropriate initiators and reaction conditions could lead to the formation of a polymer with a polyethylene-like backbone and pendant ester groups.

Applications in Metathesis Reactions

Olefin metathesis has revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.[22][23]

Cross-Metathesis

Cross-metathesis allows for the coupling of two different olefins.[24][25] this compound can be reacted with other functionalized alkenes to create a wide range of valuable long-chain compounds. For example, its reaction with an electron-deficient alkene, such as an acrylate, could lead to the formation of a difunctionalized molecule with potential applications in materials science.[23][26][27]

Ring-Closing Metathesis (RCM) for Macrocycle Synthesis

This compound can be used as a starting material for the synthesis of dienes, which can then undergo ring-closing metathesis (RCM) to form macrocyclic lactones.[28][29][30] For instance, the ester can be reduced to the corresponding alcohol, which is then etherified with an allyl halide to introduce a second terminal alkene. Subsequent RCM of this diene would yield a macrocyclic ether. Alternatively, transesterification with an unsaturated alcohol can also generate an RCM precursor.

Caption: General strategy for macrocycle synthesis from this compound.

Potential as a Fragrance Ingredient

Esters are a well-known class of compounds used in the fragrance and flavor industry due to their characteristic fruity and floral scents.[31] While the specific odor profile of this compound is not widely documented, related saturated and unsaturated esters are known for their pleasant aromas. For example, ethyl nonanoate has a waxy odor, and other unsaturated esters are known to possess pear-like notes.[32] The combination of a long hydrocarbon chain and an ester functionality in this compound suggests it could possess interesting and desirable olfactory properties, potentially with green, waxy, or fruity notes. Further sensory evaluation is warranted to explore its potential in perfumery.[33][34][35]

Other Synthetic Transformations

The versatility of this compound extends beyond the applications already discussed. The terminal alkene can be functionalized in numerous other ways, providing access to a wide range of intermediates.

Hydroboration-Oxidation

Hydroboration-oxidation of the terminal alkene provides a route to the corresponding primary alcohol, ethyl 9-hydroxynonanoate, with anti-Markovnikov regioselectivity.[36][37][38][39][40] This hydroxy ester can serve as a precursor for various other compounds.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Dissolve this compound (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C and add a solution of borane-THF complex (BH3·THF, approximately 0.4 equivalents) dropwise. [36]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution). [37]

-

Stir the mixture at room temperature for several hours until the oxidation is complete.

-

The reaction is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by chromatography to yield ethyl 9-hydroxynonanoate.

Epoxidation

The terminal alkene can be readily epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form ethyl 8,9-epoxynonanoate.[22][25][41][42][43][44] This epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.

Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (DCM). [41]

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the excess peroxy acid with a reducing agent like sodium thiosulfate solution.

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate to obtain the crude epoxide, which can be purified by column chromatography. [41]

Conclusion

This compound is a powerful and versatile bifunctional building block with significant potential across various domains of organic synthesis. Its readily accessible and orthogonally reactive terminal alkene and ester functionalities provide a flexible platform for the construction of a wide range of valuable molecules, from insect pheromones and specialty polymers to complex macrocycles and potentially new fragrance ingredients. The synthetic routes and protocols detailed in this guide are intended to serve as a foundation for further innovation and exploration of this promising chemical intermediate. As the demand for sophisticated and sustainably sourced molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

- Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. (URL: not available)

-

Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (URL: [Link])

- Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. (URL: not available)

- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (URL: not available)

-

Alkenes To Aldehydes and Ketones - Chemistry Steps. (URL: [Link])

-

Hydroboration of Alkenes - Master Organic Chemistry. (URL: [Link])

-

Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC. (URL: [Link])

-

Hydroboration-Oxidation of Alkenes - Chemistry Steps. (URL: [Link])

-

Synthesis of high-molecular-weight bio-based polyesters by ADMET... - ResearchGate. (URL: [Link])

-

Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. (URL: [Link])

-

Preparation of Carbonyl compounds by Ozonolysis of alkenes| acetaldehyde| Acetone| Formaldehyde| - YouTube. (URL: [Link])

-

m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (URL: [Link])

-

Design and applications of bifunctional small molecules: Why two heads are better than one. (URL: [Link])

-

Ozonolysis - Wikipedia. (URL: [Link])

-

Alkene Reactions: Ozonolysis - Master Organic Chemistry. (URL: [Link])

-

Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters - MDPI. (URL: [Link])

-

Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (URL: [Link])

-

Alkene epoxidation - Visualize Organic Chemistry. (URL: [Link])

-

Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (URL: [Link])

-

Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil - RSC Publishing. (URL: [Link])

-

Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pher - Elkinton Lab. (URL: [Link])

-

Unsaturated Polyphosphoesters via Acyclic Diene Metathesis Polymerization | Request PDF. (URL: [Link])

-

Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex - ResearchGate. (URL: [Link])

-

(PDF) Alkene Cross‐Metathesis with 2,5‐Dimethyl‐2,4‐Hexadiene Enables Isobutylenyl/Prenyl Functionalizations and Rubber Valorization - ResearchGate. (URL: [Link])

-

Stereocontrolled acyclic diene metathesis polymerization - PMC - NIH. (URL: [Link])

-

Cross Metathesis - Organic Chemistry Portal. (URL: [Link])

-

Recent Developments in Olefin Cross-Metathesis - University of Windsor. (URL: [Link])

- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: not available)

-

Synthesis of fragrance compounds from renewable resources: the aqueous biphasic hydroformylation of acyclic terpenes - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

This compound | C11H20O2 | CID 37085 - PubChem. (URL: [Link])

-

Formation of macrocycles via ring-closing olefin metathesis - PubMed. (URL: [Link])

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (URL: [Link])

-

Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels-Alder reactions - PubMed. (URL: [Link])

-

A bifunctional molecule-assisted synthesis of mimics for use in probing the ubiquitination system - PubMed. (URL: [Link])

-

The pathways for the preparation of some natural aroma compounds - ResearchGate. (URL: [Link])

-

Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PubMed Central. (URL: [Link])

-

Natural Product Synthesis: Bridging the Gap between Chemistry and Nature - Open Access Journals. (URL: [Link])

-

Natural Products And Total Synthesis. (URL: [Link])

-

The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony - Scent Journer. (URL: [Link])

- DE60125670T2 - Use of unsaturated esters as fragrances - Google P

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bifunctional molecule-assisted synthesis of mimics for use in probing the ubiquitination system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. This compound | C11H20O2 | CID 37085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 8-NONENOIC ACID | 31642-67-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Alkenes To Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Ozonolysis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. elkintonlab.wordpress.com [elkintonlab.wordpress.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Cross Metathesis [organic-chemistry.org]

- 25. uwindsor.ca [uwindsor.ca]

- 26. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [authors.library.caltech.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Formation of macrocycles via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scentjourner.com [scentjourner.com]

- 32. DE60125670T2 - Use of unsaturated esters as fragrances - Google Patents [patents.google.com]

- 33. Synthesis of fragrance compounds from renewable resources: the aqueous biphasic hydroformylation of acyclic terpenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 36. community.wvu.edu [community.wvu.edu]

- 37. masterorganicchemistry.com [masterorganicchemistry.com]

- 38. masterorganicchemistry.com [masterorganicchemistry.com]

- 39. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 40. chem.libretexts.org [chem.libretexts.org]

- 41. pdf.benchchem.com [pdf.benchchem.com]

- 42. ias.ac.in [ias.ac.in]

- 43. masterorganicchemistry.com [masterorganicchemistry.com]

- 44. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

A Technical Guide to the Synthesis of Insect Pheromones from Ethyl 8-Nonenoate

Abstract

Insect pheromones are pivotal in modern, environmentally conscious pest management strategies, offering high specificity and biodegradability.[1][2] The economic and scalable synthesis of these semiochemicals is a critical bottleneck for their widespread application.[2][3] This technical guide provides an in-depth exploration of Ethyl 8-nonenoate, a commercially available C9 building block, as a versatile precursor for the synthesis of a diverse range of insect pheromones. We will dissect core synthetic strategies, including state-of-the-art olefin metathesis, classical Wittig olefination, and essential functional group interconversions. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to provide researchers and process chemists with a robust framework for pheromone synthesis.

Introduction: The Strategic Value of this compound

The majority of identified lepidopteran pheromones are long-chain (C10-C20) unsaturated alcohols, acetates, or aldehydes.[4] The synthetic challenge lies in the precise installation of double bonds with specific stereochemistry (Z or E) and the incorporation of the correct terminal functional group. This compound presents an ideal starting scaffold due to two key reactive handles: a terminal double bond amenable to chain extension and an ester functionality that can be readily converted into the required alcohol, aldehyde, or acetate groups.[5][6] This guide focuses on leveraging these features through modern and classical synthetic methodologies.

Core Strategy I: Olefin Cross-Metathesis for Efficient Chain Elongation

Olefin metathesis has revolutionized the synthesis of unsaturated molecules, offering a more efficient and atom-economical alternative to traditional methods like Wittig reactions, which generate stoichiometric phosphine oxide waste, or Lindlar hydrogenation of alkynes, which can suffer from catalyst poisoning and lead contamination issues.[1][7][8] Cross-metathesis (CM) between this compound (or its corresponding alcohol, 8-nonen-1-ol) and a suitable terminal alkene allows for the direct and often stereoselective construction of the pheromone backbone.[3][9]

Causality of Catalyst Selection

The stereochemical outcome of the metathesis reaction is dictated entirely by the catalyst. While early Grubbs and Schrock catalysts offered poor selectivity, modern ruthenium-based catalysts have been designed to provide high Z-selectivity.[7][10] For instance, ruthenium complexes bearing cyclometalated N-heterocyclic carbene (NHC) ligands and chelating nitrate ligands have demonstrated excellent performance in kinetically favoring the formation of Z-(cis) isomers, which are common in lepidopteran pheromones.[7][10]

General Workflow for Cross-Metathesis

The typical workflow involves the slow addition of the catalyst to a solution of the two alkene partners. The reaction generates a volatile byproduct (ethylene in the case of two terminal alkenes), which helps drive the reaction to completion.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhub.com [chemhub.com]

- 10. researchgate.net [researchgate.net]

Safety and handling precautions for Ethyl 8-nonenoate

An In-depth Technical Guide to the Safe Handling of Ethyl 8-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated fatty acid ester with applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance compounds. Its unique chemical structure, featuring a terminal double bond and an ester functional group, makes it a valuable building block in research and development. However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and authoritative data. As Senior Application Scientists, our goal is not merely to prescribe steps but to instill a deep-seated understanding of the causality behind each recommendation, fostering a proactive safety culture.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive risk assessment. This begins with a clear identification of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for predicting its behavior under various laboratory conditions and for making informed decisions regarding its handling and storage.

| Property | Value | Source(s) |

| CAS Number | 35194-39-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 72 °C @ 2 Torr; ~230.8 °C @ 760 mmHg | [1] |

GHS Classification and Toxicological Profile

While comprehensive toxicological data for this compound is not extensively published, information from supplier safety data sheets (SDS) and data on structurally similar compounds allow for a robust hazard assessment. A supplier has classified the compound with the following GHS hazards.

| GHS Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data for the related compound, ethyl nonanoate, indicates it has very low acute systemic toxicity via oral and dermal routes but can be a skin irritant and sensitizer[3][4][5]. The unsaturated nature of this compound does not fundamentally alter these ester-related hazards. Therefore, the primary hazards to mitigate are irritation to the skin, eyes, and respiratory tract. The core principle guiding our work must be ALARA —maintaining exposure A s L ow A s R easonably A chievable.

Workflow for Risk Assessment

Before any new procedure involving this compound, a formal risk assessment should be conducted. This process is a self-validating system to ensure all potential hazards are considered and controlled.

Caption: Risk Assessment Workflow for Chemical Procedures.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a multi-layered approach known as the hierarchy of controls. This framework prioritizes engineering solutions over personal protective equipment.

The Hierarchy of Controls

Caption: The Hierarchy of Controls for Hazard Mitigation.

For this compound, elimination or substitution is often not feasible. Therefore, our focus lies on robust engineering controls, supplemented by administrative policies and appropriate PPE.

Primary Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood [6]. This is non-negotiable. The causality is twofold: it protects the user from inhaling potentially irritating vapors and it contains any accidental spills, preventing wider contamination. Ventilation systems should be certified annually to ensure they provide adequate face velocity.

Personal Protective Equipment (PPE) Selection Guide

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards of this compound.

| Category | Item | Specifications & Rationale |

| Eye & Face | Safety Goggles | Must be chemical splash goggles compliant with ANSI Z87.1 (US) or EN 166 (EU) standards. This is mandatory to protect against splashes, which pose a serious eye irritation risk.[6][7][8] |

| Face Shield | Recommended when transferring larger volumes (>100 mL) or when there is a significant risk of splashing. Must be worn in addition to safety goggles.[6][8] | |

| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for punctures or degradation before use. Double-gloving is a best practice when handling neat material.[6][8] This provides a physical barrier to prevent skin irritation. |

| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times. Although this compound has a relatively high flash point, this protects against splashes and potential ignition from other sources in the lab.[6] |

| Respiratory | Respirator | Not typically required when handled within a certified chemical fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge is necessary for large spills, when heating the compound, or if working in a poorly ventilated area.[6] |

Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is a critical control point to prevent cross-contamination.

Donning (Putting On):

-

Lab Coat: Fasten completely.

-

Respirator (if required): Perform a positive and negative pressure seal check.

-

Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

-

Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

-

Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

-

Lab Coat: Remove by rolling it inside out, without touching the exterior.

-

Eye and Face Protection: Handle by the arms or strap.

-

Respirator (if worn): Remove last.

-

Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures minimizes the risk of exposure and accidents.

Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Conduct a pre-procedure risk assessment.

-

Ensure a chemical fume hood is available and functioning.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate PPE as outlined in Section 2.3.

-

-

Handling:

-

Perform all manipulations of this compound, including weighing and transferring, inside the fume hood.

-

Use non-sparking tools where applicable, especially when handling larger quantities.

-

Keep containers tightly closed when not in use to minimize vapor release.[7]

-